Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate
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Overview
Description
Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of a methylamino group, a phenyl group, and a valinate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate typically involves the use of chiral auxiliaries and selective reactions to ensure the correct stereochemistry. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the desired amine derivatives . The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to promote the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of pharmaceuticals and fine chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler compound with a single methyl group attached to an amine.
Phenylalanine: An amino acid with a phenyl group, similar to the phenylpropan-2-yl moiety in the compound.
Valine: An amino acid that shares the valinate moiety with the compound.
Uniqueness
Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate is unique due to its combination of functional groups and stereochemistry, which confer specific chemical and biological properties
Properties
CAS No. |
206069-14-9 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]amino]butanoate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)13(14(19)21-5)18-16(3,15(20)17-4)12-9-7-6-8-10-12/h6-11,13,18H,1-5H3,(H,17,20)/t13-,16-/m0/s1 |
InChI Key |
NZIPIATVCBEAEK-BBRMVZONSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)N[C@@](C)(C1=CC=CC=C1)C(=O)NC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(C)(C1=CC=CC=C1)C(=O)NC |
Origin of Product |
United States |
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